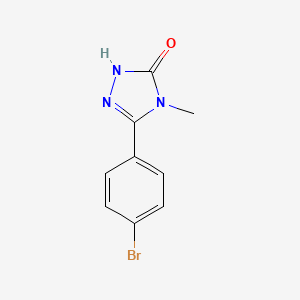![molecular formula C27H26Cl2N2O3 B2731703 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one CAS No. 477888-85-0](/img/structure/B2731703.png)
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a piperazino group, a propenone group, and methoxyphenyl groups. The presence of these groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 497.42. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One study explored the synthesis of novel 1,2,4-triazole derivatives, focusing on antimicrobial activities. Although not directly mentioning the requested compound, this research context provides insights into the chemical manipulation and potential biological activities of structurally related compounds. The synthesized compounds exhibited good to moderate antimicrobial properties against tested microorganisms (Bektaş et al., 2007).
Crystal Structure and DFT Calculations
Another study conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives. These analyses help understand the compounds' reactive sites, electronic properties, and intermolecular interactions, contributing to the design of molecules with desired physical and chemical properties (Kumara et al., 2017).
Synthesis of Piperazine Derivatives
Research on the synthesis of specific piperazine derivatives highlighted the preparation and evaluation of these compounds as 5-HT7 receptor antagonists. This indicates a potential application in neurological or psychiatric disorders, showcasing the therapeutic relevance of piperazine derivatives (Yoon et al., 2008).
Spectroscopic Investigation and Thermodynamic Analysis
A detailed spectroscopic investigation, including FT-IR, FT-Raman, NMR, and UV-Vis analyses, of phenyl substituted piperazine compounds was performed. The study offers insights into the vibrational and electronic properties of these molecules, facilitating their structural characterization and the understanding of their stability and reactivity (Prabavathi et al., 2015).
Discovery and Bioactivity of Piperazine Derivatives
The discovery and synthesis of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors represent a significant advancement in antiviral therapy. This study showcases the therapeutic application potential of piperazine derivatives in infectious diseases (Romero et al., 1994).
Synthesis and Anti-Ischaemic Activity
A specific study focused on the synthesis and anti-ischaemic activity of a piperazine derivative, demonstrating significant neuroprotective activity in models of acute cerebral ischaemia. This highlights the potential medical application of such compounds in protecting against neurological damage (Zhong et al., 2014).
Propiedades
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O3/c1-33-26-5-3-2-4-25(26)30-14-16-31(17-15-30)27(32)13-8-20-6-11-23(12-7-20)34-19-21-9-10-22(28)18-24(21)29/h2-13,18H,14-17,19H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDZLRHOAILBM-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

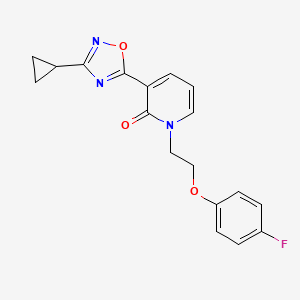
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
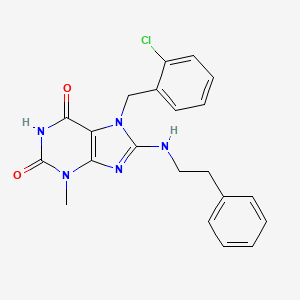
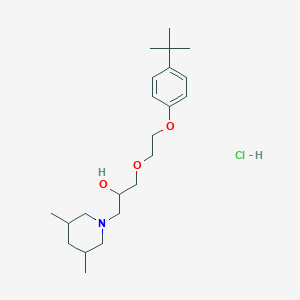
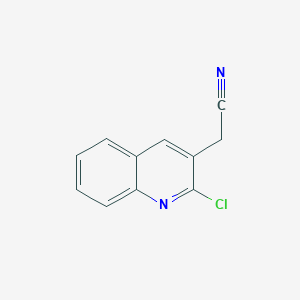
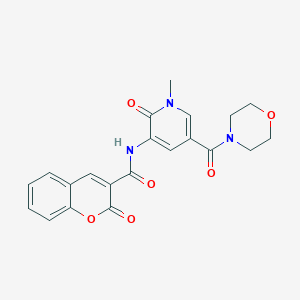
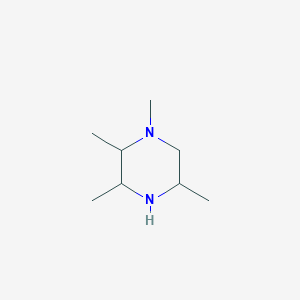
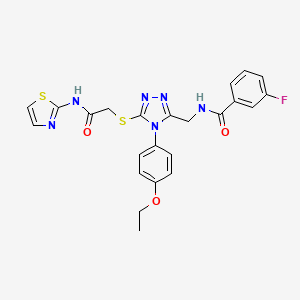

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)
![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)

